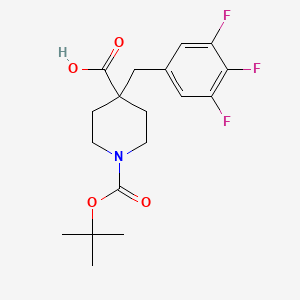
1-Boc-4-(3,4,5-trifluorobenzyl)piperidine-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier MFCD32876913 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876913 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The preparation methods typically include:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to facilitate the desired chemical transformations.
Catalysts and Reagents: Various catalysts and reagents are employed to enhance the reaction rates and selectivity. Common reagents include acids, bases, and oxidizing or reducing agents.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of MFCD32876913 is scaled up to meet demand. The process involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Automation and Control: Advanced automation and control systems are used to monitor and adjust reaction parameters in real-time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
MFCD32876913 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert MFCD32876913 into its reduced forms, which may have different chemical characteristics.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition: Addition reactions involve the addition of atoms or groups to the compound, resulting in new chemical entities.
Common Reagents and Conditions
The reactions involving MFCD32876913 typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Catalysts: Transition metal catalysts, acids, and bases to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives and analogs of MFCD32876913 with altered chemical and physical properties.
科学的研究の応用
MFCD32876913 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: MFCD32876913 is utilized in various industrial processes, including the production of materials and chemicals.
作用機序
The mechanism of action of MFCD32876913 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the context and concentration of the compound.
特性
分子式 |
C18H22F3NO4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3,4,5-trifluorophenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-6-4-18(5-7-22,15(23)24)10-11-8-12(19)14(21)13(20)9-11/h8-9H,4-7,10H2,1-3H3,(H,23,24) |
InChIキー |
PQTXHWDSKVJNHN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=C(C(=C2)F)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)
![5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706488.png)
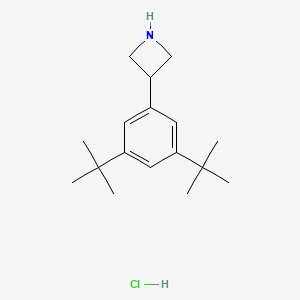

![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)
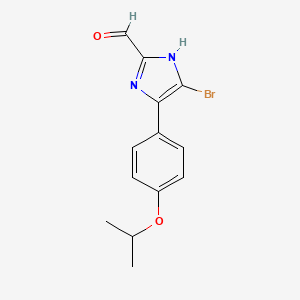
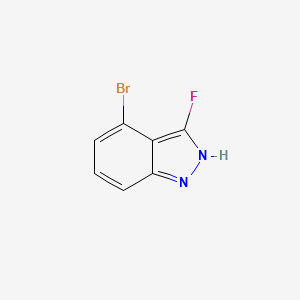

![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)
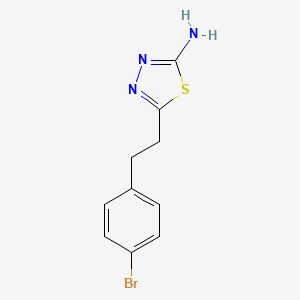

![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)
